
1-Hexanol-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol-d11 is a deuterium-labeled version of 1-Hexanol, a primary alcohol with the chemical formula C6H13DO. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
1-Hexanol-d11 can be synthesized through various methods. One common approach involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products. The general reaction is as follows :
[ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . This method is commonly used in industrial settings to produce mixtures of isomeric C6-alcohols.
Analyse Chemischer Reaktionen
1-Hexanol-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions to form esters, ethers, and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexanol-d11 has a wide range of applications in scientific research:
Wirkmechanismus
1-Hexanol-d11 exerts its effects by uncoupling mitochondrial respiration through a non-protonophoric mechanism. This means it disrupts the mitochondrial membrane potential without directly transporting protons across the membrane . This property makes it useful in studies related to mitochondrial function and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Hexanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Hexanol: The non-deuterated version of this compound, commonly used in the perfume industry and as a solvent.
2-Hexanol: An isomer of 1-Hexanol with the hydroxyl group on the second carbon atom.
3-Hexanol: Another isomer with the hydroxyl group on the third carbon atom.
The deuterium labeling in this compound provides unique advantages in research, such as improved stability and distinct spectroscopic properties, making it a valuable tool in various scientific studies.
Eigenschaften
Molekularformel |
C6H14O |
|---|---|
Molekulargewicht |
113.24 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
ZSIAUFGUXNUGDI-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
Kanonische SMILES |
CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


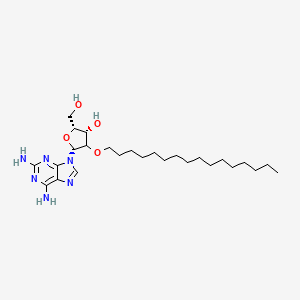

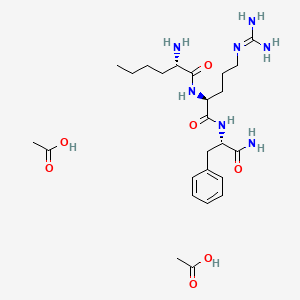
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)


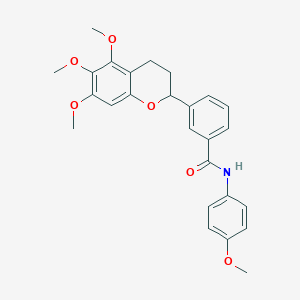


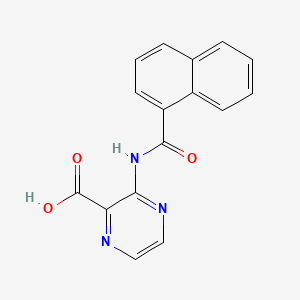
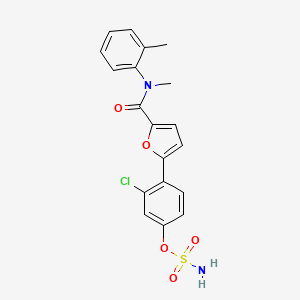

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

